molecular formula C8H12N2O2 B2753128 N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide CAS No. 1854188-83-2

N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide

Cat. No.: B2753128
CAS No.: 1854188-83-2
M. Wt: 168.196
InChI Key: GSTOCHKNRPPDNM-UHFFFAOYSA-N
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Description

N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide typically involves the reaction of N-methylazetidine-3-carboxamide with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-methyl-1-(prop-2-enoyl)azetidine-3-carboxylic acid.

    Reduction: Formation of N-methyl-1-(prop-2-enoyl)azetidine-3-methanol.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide involves its interaction with molecular targets such as STAT3. The compound inhibits the phosphorylation and dimerization of STAT3, preventing its translocation to the nucleus and subsequent binding to DNA-response elements. This inhibition disrupts the transcription of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activities.

    N-methylazetidine-3-carboxamide: A precursor in the synthesis of N-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide with distinct reactivity.

Uniqueness

This compound is unique due to its specific interaction with STAT3 and its potential as a therapeutic agent in cancer treatment. Its structural features, such as the acryloyl group, confer distinct reactivity and biological activity compared to other azetidine derivatives .

Properties

IUPAC Name

N-methyl-1-prop-2-enoylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7(11)10-4-6(5-10)8(12)9-2/h3,6H,1,4-5H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOCHKNRPPDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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